molecular formula C8H14N4O2 B14627106 1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 57987-24-3

1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione

Katalognummer: B14627106
CAS-Nummer: 57987-24-3
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: HKTPZMCLVARDKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of methyl, methylamino, and propyl groups attached to the triazine ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methylamine and propylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring structure allows for strong interactions with enzyme residues, leading to effective inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Triazine: The parent compound with a simple triazine ring.

    Melamine: A triazine derivative with three amino groups.

    Cyanuric acid: A triazine derivative with three hydroxyl groups.

Uniqueness

1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both methyl and propyl groups, which enhance its lipophilicity and potential biological activity. The combination of these functional groups with the triazine ring provides a versatile scaffold for further chemical modifications and applications.

Eigenschaften

CAS-Nummer

57987-24-3

Molekularformel

C8H14N4O2

Molekulargewicht

198.22 g/mol

IUPAC-Name

1-methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C8H14N4O2/c1-4-5-12-7(13)10-6(9-2)11(3)8(12)14/h4-5H2,1-3H3,(H,9,10,13)

InChI-Schlüssel

HKTPZMCLVARDKH-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=O)N=C(N(C1=O)C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.